N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-6-4-9-18(15(14)2)23-21(28)13-30-22-25-24-20-11-10-19(26-27(20)22)16-7-5-8-17(12-16)29-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLNMVVLQDPDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 393.49 g/mol
- CAS Number : 361182-47-0
The structure features a triazole ring linked to a pyridazine moiety through a sulfur atom, which is significant for its biological interactions.
Anti-inflammatory Activity
Research indicates that compounds containing triazole and pyridazine derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is a target for anti-inflammatory drugs. The compound's structure suggests it may act as a selective COX-II inhibitor.
Table 1: Comparative COX-II Inhibition Potency
| Compound Name | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
Note: TBD indicates that further studies are needed to establish these values for the compound .
Anticancer Activity
The mercapto-substituted triazoles have been reported to demonstrate cytotoxic effects against various cancer cell lines. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Case Study Example : A study demonstrated that a related triazole compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 μM .
The proposed mechanism of action for this compound involves:
- Inhibition of COX Enzymes : By binding to the active site of COX-II enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
- Induction of Apoptosis : The presence of the triazole ring suggests potential interactions with DNA or RNA synthesis pathways, leading to cell cycle arrest and apoptosis in malignant cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- Benzothieno-fused systems may enhance planararity for DNA intercalation or kinase inhibition.
- Substituent Effects: Electron-Donating vs. Lipophilicity: The 2,3-dimethylphenyl group (original) and 3-trifluoromethylphenyl () both increase hydrophobicity, but the latter’s strong electron-withdrawing nature may improve metabolic stability . Steric Effects: Bulkier substituents (e.g., trifluoromethyl) may hinder binding in shallow active sites but improve selectivity.
Pharmacological Implications
- Target Affinity : Fluorinated analogs () are often designed for enhanced binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
- Toxicity : Unlike heterocyclic amines in processed meats (), sulfanyl-linked triazolopyridazines are less likely to form DNA adducts but require metabolic stability studies .
- Solubility : The unsubstituted acetamide in ’s 877634-23-6 may improve aqueous solubility but reduce cell penetration compared to the original compound’s dimethylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
